

Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isobutyl 3,5-diamino-4-chlorobenzoate

Cat. No.: B1347002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Isobutyl 3,5-diamino-4-chlorobenzoate** (CAS No. 32961-44-7). Due to the limited availability of public experimental spectra, this document presents a detailed, theoretically-derived spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **Isobutyl 3,5-diamino-4-chlorobenzoate**
- Molecular Formula: C₁₁H₁₅ClN₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 242.70 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Brown solid[\[4\]](#)
- Melting Point: 86-90 °C[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Isobutyl 3,5-diamino-4-chlorobenzoate**. These predictions are based on the analysis of the molecule's functional groups and their expected electronic environments.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	2H	Ar-H
~4.5	br s	4H	-NH ₂
~4.0	d	2H	-O-CH ₂ -CH-
~2.0	m	1H	-CH ₂ -CH-(CH ₃) ₂
~1.0	d	6H	-CH-(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~145	C-NH ₂
~128	C-Cl
~120	Ar-CH
~118	C-COO
~71	-O-CH ₂ -
~28	-CH-(CH ₃) ₂
~19	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amino)
2960-2870	Medium	C-H Stretch (Alkyl)
1720-1700	Strong	C=O Stretch (Ester)
1620-1580	Medium	N-H Bend (Amino)
1600-1450	Medium	C=C Stretch (Aromatic)
1300-1200	Strong	C-O Stretch (Ester)
800-700	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
242/244	100 / 33	[M] ⁺ / [M+2] ⁺ (isotopic pattern for Cl)
186/188	60 / 20	[M - C ₄ H ₈] ⁺
155	40	[M - C ₄ H ₉ O ₂] ⁺
57	80	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These protocols are based on standard laboratory practices.

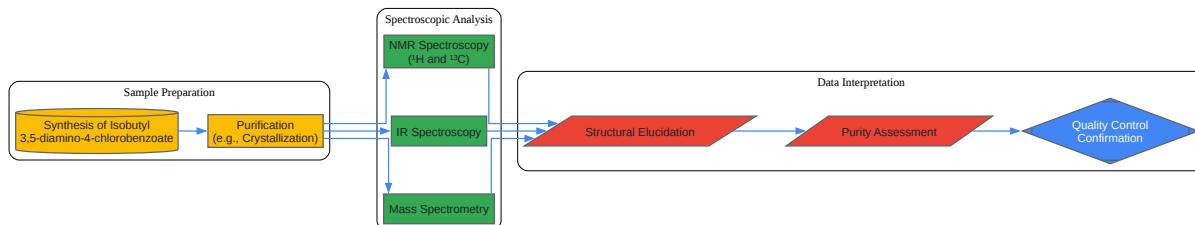
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Isobutyl 3,5-diamino-4-chlorobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.


- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
 - Electron Ionization (EI): For volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds.
- Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **Isobutyl 3,5-diamino-4-chlorobenzoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 32961-44-7[Isobutyl 3,5-diamino-4-chlorobenzoate]- Acme Biochemical [acmec.com.cn]
- 2. scbt.com [scbt.com]
- 3. Isobutyl 3,5-diamino-4-chlorobenzoate | 32961-44-7 | FI38385 [biosynth.com]
- 4. Isobutyl 3,5-diamino-4-chloro benzoate | 32961-44-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347002#spectral-data-for-isobutyl-3-5-diamino-4-chlorobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com